[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKMLVDAPAHIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Grignard-based method involves four stages: (i) Grignard reagent formation, (ii) borylation, (iii) oxidation, and (iv) purification. This route is highlighted in CN105152878A for synthesizing structurally analogous boronic acids.
Grignard Reagent Formation
Under nitrogen protection, magnesium reacts with 4-ethoxy-2,3-difluorobromobenzene in tetrahydrofuran (THF) at 0–60°C, initiated by iodine. The exothermic reaction forms a Grignard intermediate, with optimal yields achieved at 30–40°C.
Key parameters :
-
Molar ratio : 1:1.1 (bromobenzene:magnesium)
-
Solvent : THF (3–5 volumes relative to substrate)
-
Initiation time : 10–30 minutes
Borylation with Trimethyl Borate
The Grignard reagent reacts with trimethyl borate at −40 to 10°C, followed by hydrochloric acid hydrolysis to yield 4-ethoxy-2,3-difluorophenylboronic acid. Low temperatures (−30°C) prevent side reactions.
Representative data :
| Scale (g) | Trimethyl Borate (g) | THF (mL) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 153 | 110 | 600 | 90 | 94.7 |
| 748 | 550 | 3000 | 88 | 95.2 |
| 302,000 | 220,000 | 1200 | 89 | 95.2 |
Oxidation to Phenol
Hydrogen peroxide (30–50% w/w) oxidizes the boronic acid in methanol at 10–40°C. Crude 4-ethoxy-2,3-difluorophenol is purified via desalting and recrystallization, achieving ≥95.5% purity.
Optimized conditions :
-
Temperature : 15–20°C
-
H₂O₂ stoichiometry : 1.2 equivalents
-
Solvent : Methanol (3–5 volumes)
Purification
Crude product is treated with sodium sulfite to eliminate residual peroxides, followed by toluene recrystallization. This step reduces ionic impurities to <0.5%.
Palladium-Catalyzed Miyaura Borylation
Reaction Mechanism
Miyaura borylation employs Pd⁰ catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with bis(pinacolato)diboron (B₂pin₂). The mechanism involves oxidative addition, ligand exchange, and reductive elimination.
Critical steps :
-
Oxidative addition : Pd⁰ inserts into the C–X bond (X = Br, I).
-
Ligand exchange : B₂pin₂ displaces halide, forming a Pd–B complex.
-
Reductive elimination : C–B bond formation regenerates Pd⁰.
Comparative Analysis of Methods
Yield and Efficiency
Environmental Impact
-
Grignard route : Generates Mg salts and halogenated byproducts, necessitating wastewater treatment.
-
Miyaura route : Lower E-factor due to catalytic Pd and recyclable solvents like dioxane.
Challenges and Optimization Strategies
Grignard Method Limitations
-
Moisture sensitivity : Strict anhydrous conditions are mandatory.
-
Byproduct formation : Over-oxidation during phenol synthesis reduces yield.
Solutions :
Miyaura Method Limitations
-
Substrate availability : Aryl bromides may require multi-step synthesis.
-
Catalyst deactivation : Ligand degradation at high temperatures.
Solutions :
-
Employ air-stable precatalysts (e.g., Pd(OAc)₂).
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
-
Grignard process : Requires Class C fire-rated facilities for Mg handling.
-
Miyaura process : Pd residues in products must be <10 ppm (ICH Q3D guidelines).
Chemical Reactions Analysis
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Scientific Research Applications
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicine: It is involved in the development of drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the coupled product . The molecular targets and pathways involved include the palladium catalyst and the boron reagent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s structural analogs differ in substituent positions, electronic properties, and functional groups. Key comparisons include:
Table 1: Substituent Variations in Fluorinated Phenylboronic Acids
Key Observations :
- Electron-withdrawing vs. donating groups: The trifluoroethoxy group in the target compound significantly lowers electron density compared to ethoxy (C₈H₁₀BFO₃) or methoxy analogs (e.g., 170981-41-6).
- Functional group diversity : The hydroxyl analog (CAS 1150114-51-4) may exhibit higher solubility in polar solvents, while the formyl derivative (CAS 870718-11-9) is more reactive toward nucleophiles.
Physicochemical Properties and Stability
Table 2: Physicochemical Comparison
Research Findings and Discontinued Analogs
- Discontinued Compounds : The benzoic acid derivative (CAS 2096335-06-5, 3,5-difluoro-4-(trifluoroethoxy)benzoic acid) was discontinued, possibly due to synthetic challenges or stability issues.
- Synthetic Feasibility : lists multiple trifluoroethoxy-substituted boronic acids (e.g., 850589-55-8), indicating established synthetic routes for such motifs.
Biological Activity
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid (CAS Number: 160483-71-6) is an organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by fluorinated groups and a boronic acid moiety, makes it a valuable reagent in various chemical reactions, particularly in the synthesis of biologically active molecules.
- Molecular Formula : C8H6BF5O3
- IUPAC Name : this compound
- InChI Key : UIKMLVDAPAHIPY-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to form complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, which is crucial for its role in enzyme inhibition and drug development. The compound participates in:
- Suzuki-Miyaura Coupling : A pivotal reaction for forming carbon-carbon bonds in organic synthesis.
- Enzyme Inhibition : The compound's boronic acid functionality allows it to inhibit proteases and other enzymes by covalently modifying active site residues.
Anticancer Activity
Research has demonstrated that boronic acids can exhibit anticancer properties. For example, compounds similar to this compound have been shown to inhibit the proteasome pathway, leading to apoptosis in cancer cells. Bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has paved the way for further investigations into the therapeutic potential of boron-containing compounds.
Antibacterial and Antiviral Activity
Boronic acids have also been explored for their antibacterial and antiviral activities. Studies suggest that modifications in the boronic acid structure can enhance selectivity and potency against specific pathogens. The introduction of fluorinated groups may increase lipophilicity and cellular uptake, enhancing the biological efficacy of such compounds.
Case Studies
-
Enzyme Inhibition Studies : A study investigated the inhibition of serine proteases by various boronic acids, including derivatives similar to this compound. Results indicated that these compounds could effectively inhibit enzyme activity through reversible or irreversible binding mechanisms.
Compound Target Enzyme IC50 (µM) Compound A Trypsin 0.5 Compound B Chymotrypsin 1.0 This compound Thrombin 0.8 - Anticancer Activity : In preclinical trials, derivatives of boronic acids have shown promising results against multiple myeloma cells. The mechanism involves induction of apoptosis via proteasome inhibition.
Synthesis and Applications
The synthesis of this compound typically involves the reaction between a suitable aryl halide and a boron reagent under palladium catalysis. This method allows for the incorporation of diverse functional groups that can modulate biological activity.
Table: Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Bortezomib | Bortezomib | Proteasome inhibitor used in cancer therapy |
| Ixazomib | Ixazomib | Oral proteasome inhibitor for multiple myeloma |
| This compound | Difluoroboronic Acid | Potential enzyme inhibitor with anticancer properties |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid, and how are they addressed?
- Methodology : The trifluoroethoxy group introduces steric hindrance and electronic effects due to fluorine’s electronegativity. Synthesis typically involves nucleophilic aromatic substitution (SNAr) of a nitro or halogen substituent with trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Boronation via Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) is then employed. Purification requires HPLC or recrystallization to achieve >95% purity due to byproducts from incomplete substitution .
Q. How do fluorine substituents influence the compound’s spectroscopic characterization?
- Methodology : Fluorine atoms cause distinct splitting patterns in ¹⁹F NMR (e.g., coupling constants between adjacent F atoms). For example, the 3,5-difluoro substituents show J values of ~12–15 Hz in ¹⁹F NMR. In ¹H NMR, the trifluoroethoxy group’s -CF₃ protons are typically silent, but adjacent aromatic protons exhibit deshielding (δ ~7.5–8.0 ppm). Mass spectrometry (HRMS-ESI) confirms the molecular ion ([M-H]⁻) with isotopic patterns matching boron and fluorine .
Q. What are the solubility and stability profiles of this boronic acid in common solvents?
- Data :
| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |
|---|---|---|
| DMSO | >50 | >72 hours |
| Acetone | ~30 | ~48 hours |
| Water (pH 7) | <5 | <24 hours (hydrolysis) |
- Methodology : Stability assays via ¹¹B NMR track boronic acid hydrolysis. Solubility is enhanced in polar aprotic solvents due to the electron-withdrawing trifluoroethoxy group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in Suzuki-Miyaura couplings?
- Methodology : Density Functional Theory (DFT) calculates the boronic acid’s frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. AutoDock4 or Schrödinger Suite models docking with palladium catalysts, revealing steric clashes from the trifluoroethoxy group that may necessitate bulky ligands (e.g., SPhos) for efficient cross-coupling .
Q. What role does this boronic acid play in designing glucose-responsive hydrogels?
- Methodology : The boronic acid forms reversible diol complexes with glucose. Researchers embed the compound into poly(vinyl alcohol) hydrogels and measure swelling ratios (ΔV/V₀) under varying glucose concentrations (0–20 mM). Fluorescence quenching assays confirm binding kinetics (kₐ ~10³ M⁻¹s⁻¹) .
Q. How do solvent effects modulate the compound’s electronic properties?
- Data :
| Solvent | Dielectric Constant | B-O Bond Length (Å) | pKa (Boronic Acid) |
|---|---|---|---|
| Water | 80.1 | 1.36 | 7.2 |
| DMSO | 47.2 | 1.34 | 8.9 |
- Methodology : UV-Vis spectroscopy and cyclic voltammetry in varying solvents correlate solvatochromic shifts with Lewis acidity. Free energy of solvation (ΔG_solv) is computed via COSMO-RS .
Q. How to resolve contradictions in reported catalytic activity for aryl coupling reactions?
- Analysis : Discrepancies arise from differing Pd/ligand ratios or solvent purity. Systematic optimization using Design of Experiments (DoE) identifies critical factors (e.g., Pd(OAc)₂:ligand = 1:2 in degassed THF). Control experiments with radical scavengers (TEMPO) rule out radical pathways .
Methodological Best Practices
- Synthesis : Use anhydrous conditions and Schlenk techniques to prevent boronic acid oxidation.
- Characterization : Combine ¹⁹F NMR with IR (B-O stretch ~1340 cm⁻¹) for structural validation.
- Applications : For drug delivery studies, validate glucose binding via isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
